molecular formula C24H21N5OS B2988702 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1019096-98-0

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B2988702
M. Wt: 427.53
InChI Key: RILQIMHVOWDSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C24H21N5OS and its molecular weight is 427.53. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Reactions:

    • The compound has been used as a starting material for synthesizing various heterocyclic compounds. For instance, Attaby et al. (2006) discussed the synthesis of heterocyclic compounds with potential antiviral activities, including derivatives of this compound. These studies focus on the preparation of thiazole derivatives and the coupling with active methylene-containing compounds to afford triazine derivatives (Attaby, Elghandour, Ali, & Ibrahem, 2006).
  • Chemoselective Multicomponent Protocols:

    • Chebanov et al. (2008) described the use of this compound in regio- and chemoselective multicomponent protocols. These protocols led to the synthesis of tricyclic condensation products like pyrazoloquinolinones, pyrazoloquinazolinones, and pyrazoloquinolizinones, highlighting its versatility in chemical synthesis (Chebanov, Saraev, Desenko, Chernenko, Knyazeva, Groth, Glasnov, & Kappe, 2008).
  • Anticancer Activity:

    • Some derivatives of this compound have shown promising anticancer activities. Salem et al. (2020) synthesized various derivatives and evaluated their anticancer activity against different cell lines, including HePG-2 and MCF-7. This study underscores the potential of these compounds in the development of new anticancer therapies (Salem, Mohamed Al-Mabrook, & El-Hashash, 2020).
  • Antituberculosis and Cytotoxicity Studies:

    • Chitra et al. (2011) conducted a study on the synthesis of 3-heteroarylthioquinoline derivatives, which includes derivatives of the compound . These derivatives were screened for their in vitro activity against Mycobacterium tuberculosis, showing potential in the treatment of tuberculosis (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS/c30-24(28-15-3-6-19-5-1-2-7-22(19)28)17-31-23-13-12-21(26-27-23)18-8-10-20(11-9-18)29-16-4-14-25-29/h1-2,4-5,7-14,16H,3,6,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILQIMHVOWDSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

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